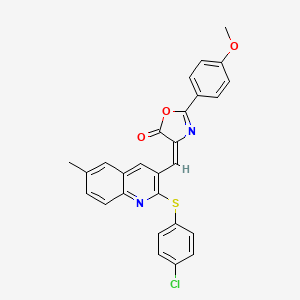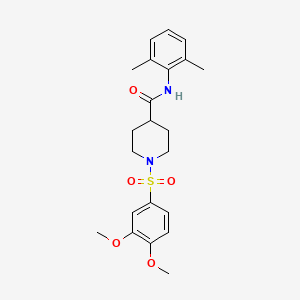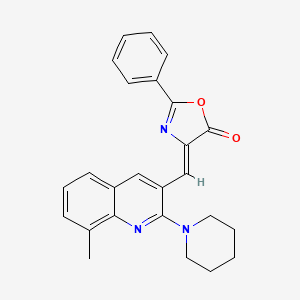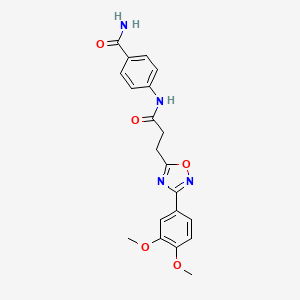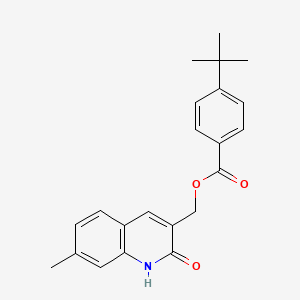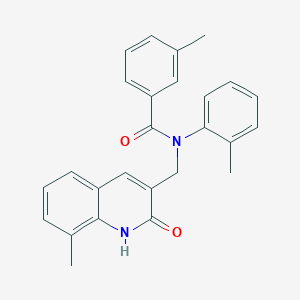
N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide, also known as EPCB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation and cancer progression. N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. In addition, N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been shown to have antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is not widely available, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide. One area of interest is the development of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide derivatives with improved efficacy and selectivity. Another area of interest is the investigation of the potential use of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-microbial properties and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide involves the reaction of 2-ethoxyaniline with N-methyl-4-chlorobenzenesulfonamide, followed by the addition of acetic anhydride. The resulting product is purified using column chromatography to obtain N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in high purity.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, cancer, and bacterial infections.
Propiedades
IUPAC Name |
ethyl 4-[[2-[(4-chlorophenyl)sulfonyl-methylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-3-26-18(23)13-4-8-15(9-5-13)20-17(22)12-21(2)27(24,25)16-10-6-14(19)7-11-16/h4-11H,3,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLWQWRAPKBWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

